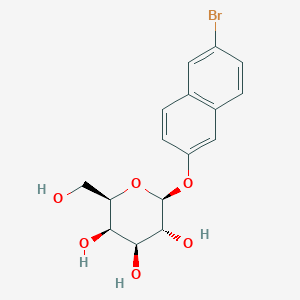

6-Brom-2-Naphthyl-β-D-Galactosid

Übersicht

Beschreibung

6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.

Wissenschaftliche Forschungsanwendungen

Enzym-Substrat in biochemischen Assays

6-Brom-2-Naphthyl-β-D-Galactosid: wird häufig als Substrat für das Enzym β-Galactosidase verwendet . Diese Anwendung ist entscheidend in biochemischen Assays, bei denen die Enzymaktivität basierend auf der Spaltung der Verbindung quantifiziert werden kann, was zu einer messbaren Veränderung führt.

Chromogene Verbindung für histochemische Studien

Als chromogene Verbindung spielt es eine wichtige Rolle in der Histochemie, um die β-Galactosidase-Aktivität in Zellen oder Gewebeschnitten nachzuweisen . Die Verbindung setzt nach enzymatischer Wirkung ein farbiges Produkt frei, das visualisiert werden kann und wertvolle Einblicke in zelluläre Prozesse und die Enzymlokalisierung liefert.

Forschung in der Molekulargenetik

In der Molekulargenetik wird This compound verwendet, um die Genexpression zu untersuchen. Es fungiert als Indikator für das Vorhandensein von β-Galactosidase, das in gentechnischen Experimenten häufig als Reportergen verwendet wird .

Diagnose-Tool in der Mikrobiologie

Die Fähigkeit der Verbindung, als Substrat für β-Galactosidase zu dienen, macht sie zu einem nützlichen Diagnose-Tool in der Mikrobiologie. Es hilft bei der Identifizierung und Differenzierung von Bakterienarten, basierend auf ihrer Fähigkeit, dieses Substrat zu hydrolysieren .

Anwendung in der Zellbiologie

In der Zellbiologie wird This compound verwendet, um zelluläre Ereignisse wie Differenzierung und Entwicklung zu verfolgen. Der enzymatische Abbau dieser Verbindung kann mit bestimmten Stadien der Zellreifung verknüpft werden und liefert Forschern einen visuellen Marker .

Verwendung im Enzym-linked Immunosorbent Assay (ELISA)

Diese Verbindung kann in ELISA-Techniken eingesetzt werden, bei denen Antikörper, die mit β-Galactosidase konjugiert sind, durch die enzymatische Reaktion unter Beteiligung von This compound nachgewiesen werden können, was zur Bildung eines farblosen Produkts führt .

Screening auf β-Galactosidase-Inhibitoren

Es wird auch beim Screening auf potenzielle β-Galactosidase-Inhibitoren verwendet. Die Hemmung der Enzymaktivität kann durch das Fehlen einer Farbbildung gemessen werden, was auf die Wirksamkeit der Verbindung als Inhibitor hindeutet .

Pädagogische Verwendung in Biochemie-Laboren

Schließlich findet This compound seine Anwendung in pädagogischen Einrichtungen, insbesondere in Biochemie-Labor-Kursen. Es ermöglicht den Schülern, Enzym-Substrat-Wechselwirkungen visuell zu beobachten und die Prinzipien der Enzymkinetik zu verstehen .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-naphthyl b-D-galactoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product . This property makes it a useful tool in biochemical assays where it can be used to detect the presence and activity of β-glycosidase enzymes .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2-naphthyl b-D-galactoside is primarily through its interaction with β-glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to the release of a 6-bromo-2-naphthyl moiety and a galactose molecule

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C to maintain its stability .

Metabolic Pathways

Given its structure, it is likely metabolized by β-glycosidases, which cleave its glycosidic bond to release a galactose molecule .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165959 | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-30-2 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

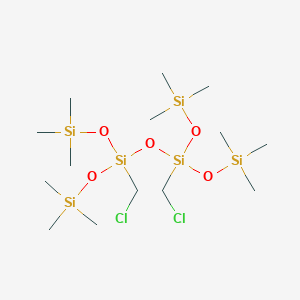

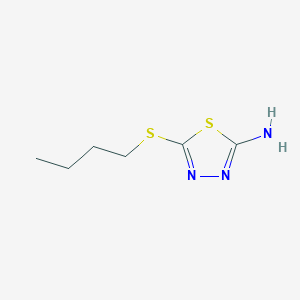

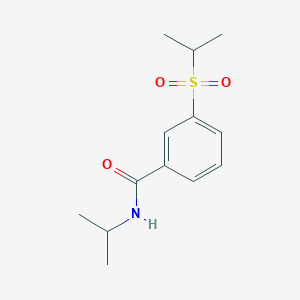

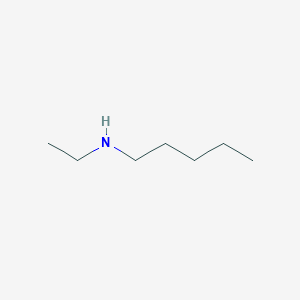

Feasible Synthetic Routes

Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?

A1: 6-Bromo-2-naphthyl beta-D-galactopyranoside acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].

Q2: What makes 6-Bromo-2-naphthyl beta-D-galactopyranoside useful for detecting extracellular β-galactosidase activity in plants?

A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].

Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?

A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing 6-Bromo-2-naphthyl beta-D-galactopyranoside as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)